7-[[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-1H-indazole
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Overview
Description
7-[[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-1H-indazole is a complex organic compound that features a unique structure combining an indazole core with a pyrrolidine and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-1H-indazole typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Synthesis of the Pyrrolidine Derivative: The benzodioxin derivative is then reacted with pyrrolidine under basic conditions to form the pyrrolidine-benzodioxin intermediate.
Coupling with Indazole: The final step involves coupling the pyrrolidine-benzodioxin intermediate with an indazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the indazole core, potentially converting it to a dihydroindazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroindazole derivatives.
Substitution: Various N-substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them potential candidates for drug development .
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, possibly leading to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 7-[[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-1H-indazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole and pyrrolidine moieties. These interactions may modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: Shares the benzodioxin moiety and exhibits similar chemical reactivity.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid share the indazole core and may exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as N-methylpyrrolidine share the pyrrolidine moiety and can undergo similar substitution reactions.
Uniqueness
The uniqueness of 7-[[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-1H-indazole lies in its combined structure, which integrates the chemical properties of benzodioxin, pyrrolidine, and indazole.
Properties
IUPAC Name |
7-[[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-14-12-21-22-19(14)15(5-1)13-23-9-3-7-17(23)16-6-2-8-18-20(16)25-11-10-24-18/h1-2,4-6,8,12,17H,3,7,9-11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQJCVMRQUQTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC3=C2NN=C3)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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